molecular formula C15H20BBrO4 B11822222 Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B11822222
M. Wt: 355.03 g/mol
InChI Key: VFDQYJDAJPLBRP-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound that features a bromomethyl group and a dioxaborolane moiety attached to a benzoate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the bromination of a methyl benzoate derivative followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The dioxaborolane group can be introduced using a palladium-catalyzed borylation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to facilitate the bromination and borylation steps, offering advantages in terms of efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: The dioxaborolane moiety is reactive in Suzuki-Miyaura coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh₃)₄ are used in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent like tetrahydrofuran (THF).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the dioxaborolane moiety with aryl halides.

Scientific Research Applications

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromomethyl group acts as an electrophile, making it susceptible to attack by nucleophiles. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions, which are crucial in the synthesis of biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(chloromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Methyl 3-(iodomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Similar structure but with an iodomethyl group.

Uniqueness

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is unique due to the presence of both a bromomethyl group and a dioxaborolane moiety. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a synthetic organic compound notable for its unique structural features, including a bromomethyl group and a boron-containing dioxaborolane moiety. This compound, with a molecular formula of C15H20BBrO4C_{15}H_{20}BBrO_4 and a molecular weight of 355.04 g/mol, has garnered attention in chemical research due to its potential biological activities.

The synthesis of this compound typically involves multi-step reactions. The initial step often includes the formation of the dioxaborolane structure through reactions with boronic acid derivatives. Following this, bromination is achieved using N-bromosuccinimide (NBS) under controlled conditions to yield the final product.

Synthesis Overview

StepReagentsConditionsYield
1Boronic acid + Pd catalystArgon atmosphere, 95°CVariable
2NBS + AIBNMeCN, 90°C52%

Case Studies

  • Antimicrobial Activity : Research has indicated that boron-containing compounds can exhibit significant antimicrobial properties. For instance, derivatives of dioxaborolanes have been tested against various bacterial strains with varying degrees of success.
  • Anticancer Activity : Compounds featuring bromine have been studied for their potential to inhibit cancer cell proliferation. In vitro studies suggest that such compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Electrophilic Reactions : The bromomethyl group can act as an electrophile, participating in nucleophilic substitutions that modify biological macromolecules.
  • Boron Chemistry : The dioxaborolane moiety may facilitate interactions with biomolecules through boronate ester formation with diols in carbohydrates or nucleic acids.

Interaction Studies

Studies focusing on the reactivity of this compound with various nucleophiles have provided insights into its potential biological interactions. For example:

  • Reactivity with Amines : The compound has been shown to react favorably with primary amines under mild conditions.
  • Transition Metal Complexation : Interaction studies suggest that this compound can form stable complexes with transition metals which could enhance its biological efficacy.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Electrophilic ReactionsModification of biomolecules

Properties

Molecular Formula

C15H20BBrO4

Molecular Weight

355.03 g/mol

IUPAC Name

methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-10(9-17)7-6-8-11(12)13(18)19-5/h6-8H,9H2,1-5H3

InChI Key

VFDQYJDAJPLBRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)OC)CBr

Origin of Product

United States

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